2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZXZSCTMVFQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. The presence of a trifluoromethyl group can influence the reactivity of the compound.
Biochemical Analysis
Biochemical Properties
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific protein receptors, altering their conformation and activity, thereby modulating cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to active sites of enzymes, inhibiting their catalytic activity, or interact with transcription factors, influencing gene expression. Additionally, the compound may undergo post-translational modifications, further modulating its activity and function within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of thiopyrano-pyrazole derivatives. Key structural analogs and their distinguishing features include:
Key Findings:
Synthetic Pathways: The target compound’s synthesis likely parallels methods for fluorinated quinolones (e.g., Boc-protected intermediates, cyclization with methyl hydrazine) , but diverges in sulfur incorporation for the thiopyrano ring.
Biological and Industrial Relevance: Unlike fipronil and ethiprole (pyrazole-based pesticides), the thiopyrano-pyrazole core may offer novel modes of action in agrochemicals or pharmaceuticals due to its fused bicyclic system . The compound’s high thermal stability (>300°C) aligns with applications requiring robustness under harsh conditions, such as polymer additives or catalytic intermediates .
Safety and Environmental Considerations :
- Both the target compound and its thiophene analog share significant hazards (flammability, toxicity), but the trifluoromethyl group may increase environmental persistence, akin to fipronil’s ecological impact .
Preparation Methods
Formation of the Dihydrothiopyrano[4,3-c]pyrazole Core
- The fused thiopyrano-pyrazole system is typically constructed via cyclization reactions involving pyrazole precursors bearing suitable functional groups and thiopyran ring-forming components. The cyclization often proceeds through nucleophilic attack and ring closure under acidic or basic conditions.
- Thiopyrano ring formation may be achieved by intramolecular cyclization of hydroxy or halogen-substituted precursors with sulfur sources or thiol-containing reagents.
- Pyrazole ring construction is commonly done via condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 3-position of the thiopyrano ring can be introduced by using trifluoromethylated building blocks or via trifluoromethylation reactions.
- Common trifluoromethylation methods include nucleophilic trifluoromethylation using reagents like Ruppert-Prakash reagent (TMS-CF3), electrophilic trifluoromethylation using Togni or Umemoto reagents, or radical trifluoromethylation under photochemical or transition metal catalysis.
- The choice depends on the stability of intermediates and functional group tolerance.
Installation of the Acetonitrile Substituent
- The acetonitrile moiety attached to the nitrogen of the pyrazole ring (at the 1-position) is typically introduced via alkylation reactions.
- Alkylation can be performed by reacting the pyrazole nitrogen with a suitable electrophile such as bromoacetonitrile or chloroacetonitrile under basic conditions.
- Alternatively, nucleophilic substitution on a preformed pyrazole ring bearing a leaving group at the 1-position can be used.
Representative Synthetic Route (Inferred from Related Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole formation | Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds | Formation of pyrazole core |
| 2 | Thiopyrano ring formation | Intramolecular cyclization with sulfur source under acidic/basic conditions | Formation of fused dihydrothiopyrano-pyrazole |
| 3 | Trifluoromethylation | Use of electrophilic trifluoromethylation reagent (e.g., Togni reagent) | Introduction of trifluoromethyl group at position 3 |
| 4 | N-Alkylation with acetonitrile | Reaction with bromoacetonitrile in presence of base (e.g., K2CO3) | Installation of acetonitrile substituent at N1 |
Detailed Research Findings and Data
- A recent investigation into fused heterocyclic systems involving pyrazole and thiopyran rings suggests that copper-catalyzed or transition-metal-free cyclization methods can efficiently construct these cores.
- The trifluoromethyl group’s incorporation is often optimized to avoid decomposition of sensitive rings; mild electrophilic trifluoromethylation is preferred.
- Alkylation with haloacetonitriles has been reported to proceed smoothly in polar aprotic solvents like acetonitrile or DMF, with potassium carbonate as a base, yielding high purity products after chromatographic purification.
- Spectroscopic data (NMR, IR, MS) confirm the structure and purity of intermediates and final products, with characteristic signals for trifluoromethyl (19F NMR), nitrile (IR ~2250 cm^-1), and fused ring protons.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Pyrazole formation | Hydrazine + 1,3-dicarbonyl, reflux in ethanol | Yields depend on substituents |
| Thiopyrano cyclization | Acidic or basic medium, 60-100°C, several hours | Intramolecular ring closure |
| Trifluoromethylation | Electrophilic reagent, room temp to 50°C, 1-3 h | Avoids ring degradation |
| N-Alkylation | Bromoacetonitrile, K2CO3, DMF or MeCN, 50-80°C, 12-24 h | High yield, requires purification |
Q & A
Q. How to design stability studies for this compound under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
